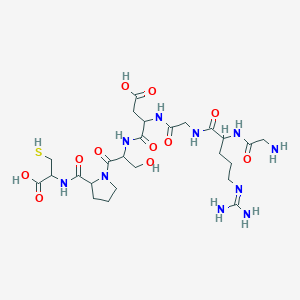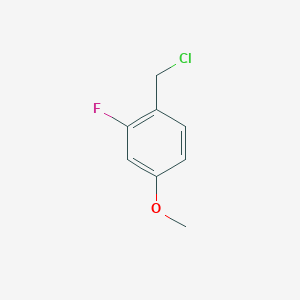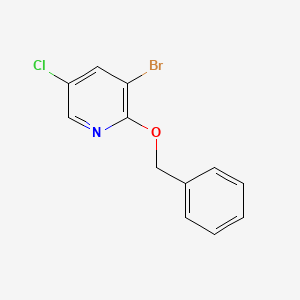
2-(Benzyloxy)-3-bromo-5-chloropyridine
Vue d'ensemble
Description
2-(Benzyloxy)-3-bromo-5-chloropyridine (2-BBrClP) is a heterocyclic compound with a five-membered ring structure. It is a colorless solid that is insoluble in water and has a melting point of 140-142°C. The compound is used in a variety of scientific research applications, including synthesis and as a reagent in organic synthesis. It has also been studied for its biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
Halogen Exchange and Synthesis of Heterocycles
- Studies have demonstrated the utility of halogen exchange reactions in pyridines and other heterocycles, showing how heating with bromotrimethylsilane can convert chloropyridines into their bromo counterparts, which is a pivotal step in synthesizing various biologically active compounds (Schlosser & Cottet, 2002).
Building Blocks for Pharmaceuticals and Agrochemicals
- Research has developed a practical and rapid preparation method for 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, key intermediates in synthesizing biologically relevant targets. These compounds serve as common building blocks for pharmaceutical and agrochemical products, highlighting the significance of such halogenated pyridines in organic synthesis (Verdelet et al., 2011).
Selective Amination
- The selective amination of polyhalopyridines catalyzed by palladium-xantphos complex has been shown to predominantly yield chloropyridine products with high isolated yields and excellent chemoselectivity. This method emphasizes the compound's role in facilitating selective functionalization of pyridines, crucial for synthesizing compounds with specific biological activities (Ji, Li, & Bunnelle, 2003).
Antimicrobial Additives
- The synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their exploration as antimicrobial additives to oils and fuels have been documented. These studies underline the compound's potential in creating effective antimicrobial agents for industrial applications (Talybov, Akhmedova, & Yusubov, 2022).
Inhibitors of Biological Processes
- Phenylselenenyl- and phenylthio-substituted pyrimidines, synthesized from similar halogenated pyridines, have been evaluated as inhibitors of various enzymes, demonstrating potential in drug development for diseases like HIV. This research shows the applicability of such compounds in discovering new therapeutics (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Electrochemical Radical Cyclization
- The improved procedure for the electrochemical radical cyclization of bromo acetals, utilizing chloro(pyridine)cobaloxime(III), highlights the compound's role in synthesizing complex molecules under neutral conditions. Such methodologies are essential for constructing cyclic compounds with potential pharmacological properties (Inokuchi et al., 1994).
Propriétés
IUPAC Name |
3-bromo-5-chloro-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIESPHQGBEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622120 | |
| Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-bromo-5-chloropyridine | |
CAS RN |
202409-82-3 | |
| Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

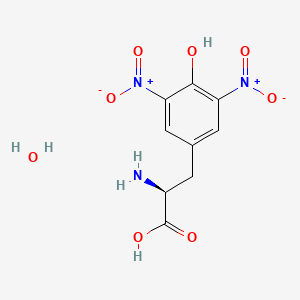
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)
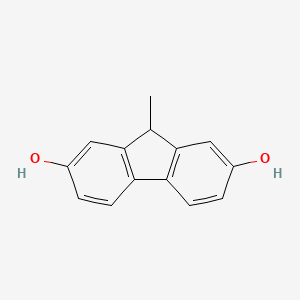
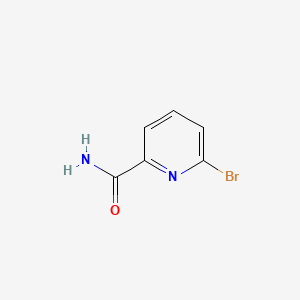
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
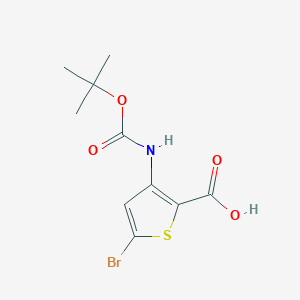
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)

